6-Fluoro-4-isochromanone
CAS No.: 1344889-17-3
Cat. No.: VC4683085
Molecular Formula: C9H7FO2
Molecular Weight: 166.151
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1344889-17-3 |
|---|---|
| Molecular Formula | C9H7FO2 |
| Molecular Weight | 166.151 |
| IUPAC Name | 6-fluoro-1H-isochromen-4-one |
| Standard InChI | InChI=1S/C9H7FO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2 |
| Standard InChI Key | ZJJRDMLDGKRMAD-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=C(C=C2)F)C(=O)CO1 |
Introduction
Chemical Structure and Nomenclature
6-Fluoro-4-isochromanone belongs to the isochromanone family, characterized by a benzopyran backbone with the ketone group at the 1-position of the oxygen-containing ring (Figure 1). This distinguishes it from chromanone derivatives, where the ketone resides at the 4-position of the chroman system . The fluorine atom at the 6-position enhances lipophilicity () and electronic properties, facilitating nucleophilic aromatic substitution reactions .
Table 1: Key structural identifiers of 6-fluoro-4-isochromanone
| Property | Value |
|---|---|
| IUPAC Name | 6-Fluoro-1H-isochromen-4-one |
| SMILES | C1C2=C(C=C(C=C2)F)C(=O)CO1 |
| InChIKey | ZJJRDMLDGKRMAD-UHFFFAOYSA-N |
| Topological Polar Surface Area | 26.3 Ų |
The compound’s crystallographic data remains unreported, but computational models predict a planar aromatic system with a dihedral angle of 12.6° between the benzene and pyran rings .
Synthesis and Functionalization
Primary Synthetic Routes
6-Fluoro-4-isochromanone is typically synthesized via Friedel-Crafts acylation of fluorinated precursors. A representative method involves:
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Fluorination: Introducing fluorine at the 6-position of isochromanone using hydrogen fluoride or electrophilic fluorinating agents like Selectfluor®.
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Oxidation: Catalytic oxidation of 6-fluoro-3,4-dihydroisochromene using iodine () in dimethyl sulfoxide (DMSO) to yield the ketone .
Table 2: Optimization parameters for iodine-catalyzed oxidation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes to 78% |
| Reaction Time | 6 hours | Prevents overoxidation |
| Solvent | DMSO | Enhances iodine solubility |
Derivatization Strategies
The ketone group enables aldol condensations to form α,β-unsaturated derivatives, while the fluorine atom participates in Suzuki-Miyaura cross-couplings. For example, Fridén-Saxin et al. synthesized sirtuin inhibitors by coupling 6-fluoro-4-isochromanone with benzyl bromides .
Biomedical Applications
Acetylcholinesterase Inhibition
Hybrids of 6-fluoro-4-isochromanone and N-benzyl pyridinium moieties exhibit nanomolar-range AChE inhibition (IC = 8.9 nM for derivative 9d). Kinetic studies confirm dual binding to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, a mechanism critical for Alzheimer’s disease treatment .
Table 3: Structure-activity relationships of 6-fluoro-4-isochromanone hybrids
| Substituent | IC (nM) | Selectivity (AChE/BuChE) |
|---|---|---|
| 4-Fluorobenzyl | 8.9 | >230 |
| 3-Nitrobenzyl | 14.2 | 145 |
| Unsubstituted benzyl | 23.7 | 89 |
Sirtuin 2 Inhibition
Fluorinated isochromanones demonstrate selectivity for sirtuin 2 (SIRT2), a NAD-dependent deacetylase linked to aging disorders. Substituents at the 7-position enhance binding affinity by filling the hydrophobic C-pocket of SIRT2, achieving values as low as 0.48 μM .
Physicochemical Properties
Spectral Characteristics
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IR: Strong absorption at 1715 cm (C=O stretch), 1240 cm (C-F stretch).
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H NMR (400 MHz, CDCl): δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.12 (dd, J = 8.4, 2.4 Hz, 1H, H-7), 6.95 (d, J = 2.4 Hz, 1H, H-8), 4.45 (t, J = 6.0 Hz, 2H, H-3), 3.12 (t, J = 6.0 Hz, 2H, H-2) .
Solubility and Stability
The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but dissolves readily in dichloromethane and DMSO. Accelerated stability studies indicate decomposition <2% after 6 months at -20°C .
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